

YJC-10592 for in-vivo imaging techniques

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Compound of Interest

Compound Name: YJC-10592

Cat. No.: B2429381

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Application Notes: YJC-10592

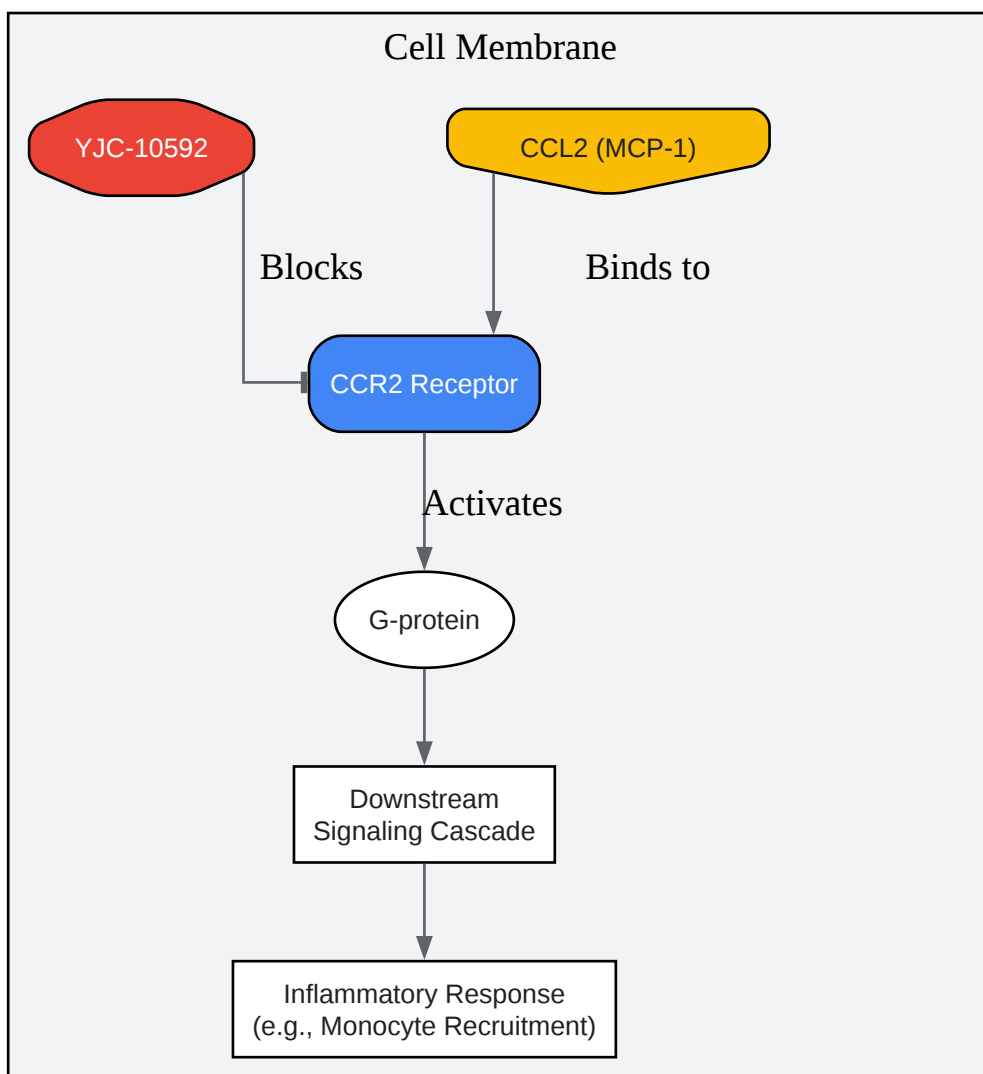
Topic: **YJC-10592** for In-Vivo Imaging Techniques

Note to Researchers: Based on a comprehensive review of currently available scientific literature, **YJC-10592** is identified as a chemokine receptor 2 (CCR-2) antagonist developed for therapeutic purposes, specifically for conditions such as asthma and atopic dermatitis. There is no evidence in the reviewed literature to suggest that **YJC-10592** is used as an agent for in-vivo imaging techniques. The following information details its mechanism of action as a CCR-2 antagonist and its pharmacokinetic profile.

Mechanism of Action: CCR-2 Antagonism

YJC-10592 functions by blocking the chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting the interaction between CCL2 and CCR2, **YJC-10592** is thought to reduce the inflammatory response.

Below is a diagram illustrating the proposed mechanism of action for **YJC-10592** as a CCR-2 antagonist.



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Caption: Mechanism of **YJC-10592** as a CCR-2 antagonist.

Data Presentation: Pharmacokinetics in Rats

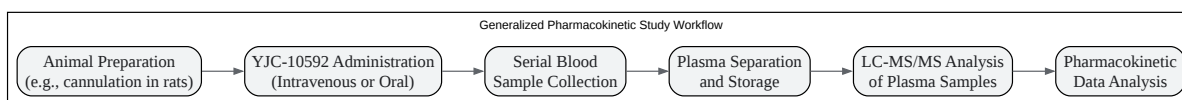
Pharmacokinetic studies of **YJC-10592** have been conducted in rats, and the key findings are summarized in the table below. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Parameter	Administration	Dose	Value
Absolute Bioavailability (F)	Oral	100 and 200 mg/kg	<2.55%
Apparent Volume of Distribution (Vss)	Intravenous	5, 10, and 20 mg/kg	890-1385 mL/kg
Tissue Distribution	Intravenous	10 mg/kg	High affinity for most tissues, excluding the brain
Pharmacokinetics	Intravenous	20 mg/kg	Dose-dependent, suggesting saturable metabolism

Table 1: Summary of the pharmacokinetic parameters of **YJC-10592** in rats. This data indicates low oral bioavailability and wide distribution in the body, with limited brain penetration.

Experimental Protocols

Due to the absence of literature describing the use of **YJC-10592** for in-vivo imaging, no established protocols for such applications can be provided. The primary experimental context for **YJC-10592** found in the literature is related to pharmacokinetic studies. A generalized workflow for such a study is outlined below.



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Caption: A generalized workflow for a pharmacokinetic study.

In summary, while **YJC-10592** is a compound of interest in pharmacological research as a CCR-2 antagonist, its application in the field of in-vivo imaging has not been documented in the

reviewed scientific literature. Researchers interested in this compound should focus on its therapeutic potential related to the modulation of inflammatory pathways.

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